N-(4-cyanophenyl)-4-fluorobenzamide
Description
N-(4-Cyanophenyl)-4-fluorobenzamide is a substituted benzamide derivative characterized by a 4-fluorobenzoyl group linked to a 4-cyanophenylamine moiety. The compound’s structure features two aromatic rings: a fluorinated benzamide and a cyano-substituted aniline group.
Properties
IUPAC Name |
N-(4-cyanophenyl)-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2O/c15-12-5-3-11(4-6-12)14(18)17-13-7-1-10(9-16)2-8-13/h1-8H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCXGSVLOLMKAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyanophenyl)-4-fluorobenzamide typically involves the reaction of 4-cyanobenzoic acid with 4-fluoroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of automated purification systems to ensure product consistency and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-cyanophenyl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
N-(4-cyanophenyl)-4-fluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-cyanophenyl)-4-fluorobenzamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The molecular pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following sections compare N-(4-cyanophenyl)-4-fluorobenzamide with analogous benzamide derivatives, focusing on structural, spectroscopic, and functional differences.
Structural Comparisons
Key structural analogs include compounds with variations in substituent groups on the benzamide or aniline moieties. Crystallographic data and molecular packing trends highlight the impact of substituents on symmetry and intermolecular interactions.
Key Observations :
- Electron-withdrawing groups (e.g., NO₂, CN, F) enhance molecular planarity and rigidity, as seen in this compound and N-(4-chlorophenyl)-4-nitrobenzamide .
- Bulkier substituents (e.g., bromobenzyl in N-(4-bromobenzyl)-4-fluorobenzamide) disrupt molecular packing, reducing crystallinity compared to the cyano analog .
Spectroscopic and Fluorescence Properties
Substituents significantly influence spectroscopic behavior. For example:
- N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide exhibits strong fluorescence due to electron-donating methoxy and methyl groups, which enhance π→π* transitions .
- In contrast, this compound likely shows attenuated fluorescence intensity because the electron-withdrawing cyano and fluoro groups reduce excited-state stability .
| Compound Name | Fluorescence Intensity | Key Substituent Effects |
|---|---|---|
| N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide | High | Electron-donating (OCH₃, CH₃) enhance emission |
| This compound | Moderate to Low | Electron-withdrawing (CN, F) quench emission |
Reactivity and Functional Implications
- Solubility: The cyano group in this compound improves solubility in polar solvents (e.g., DMSO) compared to bromo- or nitro-substituted analogs, which exhibit higher hydrophobicity .
- Chemical Stability: Fluorine and cyano groups confer resistance to metabolic degradation, making the compound a candidate for drug development .
- Synthetic Flexibility: The cyanophenyl group can undergo further functionalization (e.g., reduction to amine or hydrolysis to carboxylic acid), unlike nitro or bromo substituents, which require harsher conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
